N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide
Overview
Description
N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide is a complex organic compound characterized by its unique structure, which includes chloro, methylbenzoyl, hydroxy, and diiodobenzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step often involves the acylation of 4-chloro-3-(4-methylphenyl)benzene using an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the amide bond by reacting the acylated and iodinated intermediate with 2-hydroxybenzamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural complexity.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Could be used in the development of new materials with unique properties due to its functional groups.
Mechanism of Action
The mechanism by which N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions facilitated by its functional groups. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxybenzamide: Lacks the iodine atoms, which might affect its reactivity and applications.
N-[4-chloro-3-(4-methylbenzoyl)phenyl]-3,5-diiodobenzamide: Lacks the hydroxy group, potentially altering its chemical properties and biological activity.
Uniqueness: N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to the combination of chloro, methylbenzoyl, hydroxy, and diiodobenzamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-chloro-3-(4-methylbenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClI2NO3/c1-11-2-4-12(5-3-11)19(26)15-10-14(6-7-17(15)22)25-21(28)16-8-13(23)9-18(24)20(16)27/h2-10,27H,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCUPNFAUQDVHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClI2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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